
PB 28 dihidrocloruro
Descripción general
Descripción
El PB 28 dihidrocloruro es un agonista selectivo de alta afinidad para el receptor sigma-2.
Aplicaciones Científicas De Investigación
Chemical Properties and Mechanism of Action
Chemical Name: 1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazine dihydrochloride
Molecular Weight: Not specified
Purity: ≥99%
Receptor Affinity:
- Sigma-2 receptor: Ki = 0.8 nM
- Sigma-1 receptor: Ki = 15.2 nM
PB 28 dihydrochloride functions by selectively binding to sigma receptors, which are implicated in various physiological processes, including cell proliferation and apoptosis. Its ability to modulate these pathways makes it a candidate for therapeutic applications in oncology and neurology.
Antitumor Activity
PB 28 dihydrochloride has demonstrated significant antiproliferative effects in various cancer cell lines:
- Breast Cancer: In studies involving MCF7 and MCF7 ADR cell lines, PB 28 inhibited cell growth with IC50 values of approximately 25 nM for MCF7 and 15 nM for the drug-resistant MCF7 ADR cells. The compound also decreased levels of P-glycoprotein, enhancing the efficacy of anthracycline drugs like doxorubicin through increased intracellular accumulation .
- Neuroblastoma and Glioma: The compound exhibited cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells, indicating potential use in treating neurogenic tumors .
Neurological Applications
Given its interaction with sigma receptors, PB 28 dihydrochloride is also being explored for its potential neuroprotective properties:
- Anxiety and Depression: Sigma receptor ligands are hypothesized to play roles in modulating mood disorders. PB 28's activity at sigma receptors could lead to advancements in treatments for anxiety and depression .
Data Tables
Application Area | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
Antitumor | MCF7 | 25 | Inhibition of growth |
Antitumor | MCF7 ADR | 15 | Inhibition of growth |
Antitumor | SK-N-SH Neuroblastoma | Not specified | Cytotoxic effects |
Antitumor | C6 Glioma | Not specified | Cytotoxic effects |
Case Study 1: Breast Cancer Treatment
A study published in Molecular Cancer Therapeutics demonstrated that PB 28 not only inhibited the growth of breast cancer cells but also enhanced the efficacy of doxorubicin. The combination treatment showed a significant increase in doxorubicin accumulation within the cells, suggesting that PB 28 could be used to overcome drug resistance .
Case Study 2: Neuroblastoma Effects
In a separate investigation into neuroblastoma cells, PB 28 was shown to induce cell death through mitochondrial pathways, highlighting its potential as an anticancer agent specifically targeting neurogenic tumors .
Mecanismo De Acción
El PB 28 dihidrocloruro ejerce sus efectos uniéndose a los receptores sigma-2 con alta afinidad. Esta unión modula varias vías celulares, incluida la vía de señalización PI3K-AKT-mTOR, que participa en la proliferación y supervivencia celular . El compuesto también afecta la liberación de calcio del retículo endoplásmico, influyendo en las funciones celulares .
Análisis Bioquímico
Biochemical Properties
PB 28 dihydrochloride is a high affinity σ2 receptor agonist . It displays minimal affinity at other receptors . It inhibits electrically evoked twitch in guinea pig bladder and ileum . It also displays antiproliferative and cytotoxic effects in SK-N-SH neuroblastoma and C6 glioma cells .
Cellular Effects
PB 28 dihydrochloride has been shown to inhibit cell growth in various cancer cell lines . For instance, it inhibited growth of MCF-7 and multidrug-resistant MCF7 ADR cells, with IC50 values being 25 and 15 nM, respectively . PB 28 dihydrochloride also decreased basal P-glycoprotein levels in the same cells .
Molecular Mechanism
PB 28 dihydrochloride is an agonist of the sigma-2 receptor . It is derived from cyclohexylpiperazine . It inhibits calcium release from the endoplasmic reticulum of SK-N-SH neuroblastoma cells . It also modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer .
Dosage Effects in Animal Models
PB 28 dihydrochloride treatment inhibited tumor growth in Panc02 tumor burden mice . Even though treatment was discontinued (on day 15), PB 28 dihydrochloride also conferred a survival advantage for mice in this experiment .
Métodos De Preparación
El PB 28 dihidrocloruro se puede sintetizar a través de una serie de reacciones químicas que involucran la ciclohexilpiperazina. La ruta sintética generalmente implica la reacción de ciclohexilpiperazina con cloruro de 3-(5-metoxi-1,2,3,4-tetrahidronaftil-1-il)propilo en condiciones específicas para producir el producto deseado . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El PB 28 dihidrocloruro experimenta diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción pueden implicar el uso de agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución pueden ocurrir con reactivos como los halógenos o los agentes alquilantes.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, temperaturas controladas y catalizadores específicos. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .
Comparación Con Compuestos Similares
El PB 28 dihidrocloruro es único debido a su alta afinidad y selectividad para los receptores sigma-2. Los compuestos similares incluyen:
PB 28: El compuesto padre sin la forma dihidrocloruro.
Derivados de ciclohexilpiperazina: Otros derivados de ciclohexilpiperazina que pueden tener afinidades variables para los receptores sigma.
Actividad Biológica
PB 28 dihydrochloride, a cyclohexylpiperazine derivative, is recognized for its significant biological activity, particularly as a high-affinity sigma-2 receptor agonist. This compound has garnered attention in cancer research due to its potential antitumor properties and ability to enhance the efficacy of chemotherapeutic agents.
Sigma Receptor Affinity
PB 28 dihydrochloride exhibits distinct affinities for sigma receptors:
- σ2 Receptor : Ki value of 0.8 nM
- σ1 Receptor : Ki value of 15.2 nM
These values indicate a strong selectivity for the σ2 receptor, which is implicated in various cellular processes including cell proliferation and apoptosis .
Antitumor Properties
Research has demonstrated that PB 28 dihydrochloride possesses notable antitumor activity across different cancer cell lines. Key findings include:
- Cell Lines Studied : MCF7 (breast cancer) and MCF7 ADR (doxorubicin-resistant variant).
- Mechanism of Action :
Synergistic Effects with Chemotherapy
PB 28 has been shown to enhance the effects of doxorubicin, a common chemotherapeutic agent. The combination therapy resulted in:
- Increased intracellular accumulation of doxorubicin (approximately 50% in MCF7 and 75% in MCF7 ADR).
- A significant reduction in P-glycoprotein (P-gp) expression, which is often responsible for drug resistance .
Summary of Key Findings
Parameter | MCF7 Cells | MCF7 ADR Cells |
---|---|---|
IC50 (PB 28) | Nanomolar range | Nanomolar range |
Apoptosis Induction | Yes | Yes |
Increase in G0-G1 Phase Fraction | ~20% | ~20% |
Reduction in P-gp Expression | ~60% | ~90% |
Doxorubicin Accumulation Increase | ~50% | ~75% |
Study on PB 28's Mechanism
A pivotal study published in Molecular Cancer Therapeutics explored PB 28's mechanism in detail. It highlighted that PB 28 not only inhibited cell growth but also modified signaling pathways associated with apoptosis and drug resistance. The study concluded that PB 28 could serve as both an antitumor agent and a drug resistance modifier, particularly when used in conjunction with established chemotherapeutics like doxorubicin .
Additional Research Insights
Further investigations into PB 28's effects on other cancer types have indicated its potential utility beyond breast cancer:
- Neuroblastoma Models : PB 28 exhibited cytotoxic effects in SK-N-SH human neuroblastoma cell lines, suggesting broader applicability in treating various malignancies .
- Glioma Studies : Similar antiproliferative effects were noted in C6 rat glioma cells, reinforcing the compound's versatility as an anticancer agent .
Propiedades
IUPAC Name |
1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N2O.2ClH/c1-27-24-14-6-12-22-20(8-5-13-23(22)24)9-7-15-25-16-18-26(19-17-25)21-10-3-2-4-11-21;;/h6,12,14,20-21H,2-5,7-11,13,15-19H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRBJOQIBXACIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2CCCN3CCN(CC3)C4CCCCC4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172907-03-8, 172906-90-0 | |
Record name | PB28 dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-cyclohexyl-4-(3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl)piperazine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.